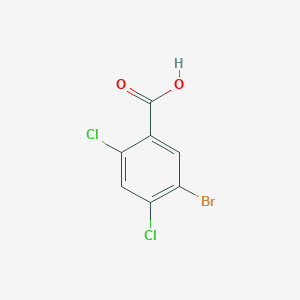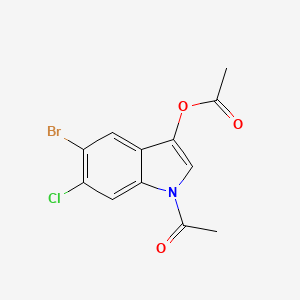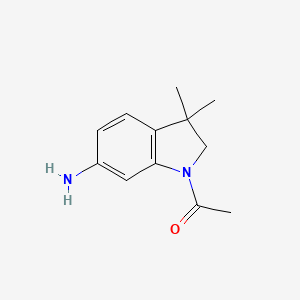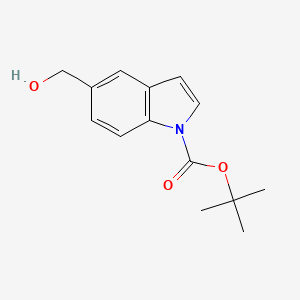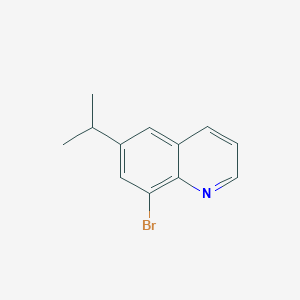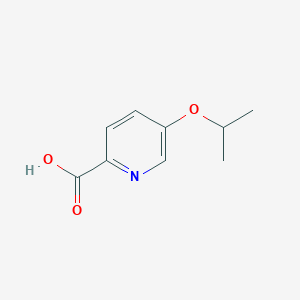
4-(4-Bromo-2-fluorobenzyl)morpholine
Overview
Description
4-(4-Bromo-2-fluorobenzyl)morpholine, also known as 4-BFBM, is a heterocyclic compound containing a five-membered ring of one nitrogen atom and four carbon atoms. It is a highly versatile compound that is used in a variety of research and industrial applications. In the laboratory, 4-BFBM is used as an intermediate in the synthesis of other compounds and as a reagent in a variety of reactions. In industry, it is used as a flame retardant, an anti-corrosive agent, and a plasticizer. In the medical field, 4-BFBM has been used in the synthesis of a number of drugs and in the study of biochemical and physiological effects of various compounds.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Benzimidazole derivatives containing morpholine rings, including those related to 4-(4-Bromo-2-fluorobenzyl)morpholine, have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).
Structural Analysis and Crystal Structure
- Research on morpholine derivatives, including 4-fluorobenzyl and 4-methoxyphenyl, focused on their synthesis, spectroscopic, and crystal structure analysis (Banu et al., 2013).
Magnetic Properties
- The study of ion-pair complexes with 1-(4'-bromo-2'-flourobenzyl) derivatives highlighted their structural and magnetic properties, showcasing a transition from antiferromagnetic to ferromagnetic phase in certain conditions (Ni et al., 2005).
Antifungal Activity
- Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, similar to this compound, have been synthesized and demonstrated significant antifungal activities (Qu, Li, Xing, & Jiang, 2015).
Intermolecular Interactions
- Studies on 1,2,4-triazole derivatives, including fluoro derivatives with morpholine, focused on their synthesis, characterization, and analysis of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Cellular Antioxidant Effect
- Research on bromophenols, related to the structure of this compound, investigated their cellular antioxidant effects, demonstrating potent activities in various assays (Olsen, Hansen, Isaksson, & Andersen, 2013).
Antiproliferative Activity
- Compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, structurally similar to this compound, were prepared and evaluated for their antiproliferative activity (Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLJVPTCMLEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620010 | |
| Record name | 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-98-1 | |
| Record name | 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromo-2-fluorobenzyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
